molecular formula C20H16O2 B1267962 4-Benzyloxybenzophenone CAS No. 54589-41-2

4-Benzyloxybenzophenone

Cat. No. B1267962
CAS RN: 54589-41-2
M. Wt: 288.3 g/mol
InChI Key: NMPNTBQOLRXPGK-UHFFFAOYSA-N
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Description

4-Benzyloxybenzophenone, also known as 4-(benzyloxy)phenylmethanone, is a chemical compound with the molecular formula C20H16O2 . It has an average mass of 288.340 Da and a monoisotopic mass of 288.115021 Da .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxybenzophenone consists of a benzophenone core with a benzyloxy group attached at the 4-position . The molecule has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

4-Benzyloxybenzophenone has a density of 1.1±0.1 g/cm3, a boiling point of 451.2±28.0 °C at 760 mmHg, and a flash point of 199.1±17.6 °C . It has a molar refractivity of 87.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 252.3±3.0 cm3 .

Scientific Research Applications

Uterotropic Activity

4-Benzyloxybenzophenone, also known as 4-(benzyloxy)phenylmethanone, reacts with propiophenone in the presence of a novel titanium reagent to form triphenylbutene isomers . These isomers have been shown to exhibit uterotropic activity , which means they can influence the growth and development of the uterus. This could potentially have applications in reproductive health research.

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, including 4-Benzyloxybenzophenone, have been used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies .

Thermally Activated Delayed Fluorescent (TADF) Emitters

Benzophenone, the core structure of 4-Benzyloxybenzophenone, has high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters . TADF emitters can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

Host Materials for TADF

For application as TADF host materials, benzophenone was combined either with carbazole or phenyl-/naphtyl- amino fragments as electron donors . This combination yielded materials that could be used as hosts for TADF emitters .

properties

IUPAC Name

phenyl-(4-phenylmethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPNTBQOLRXPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332485
Record name 4-Benzyloxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxybenzophenone

CAS RN

54589-41-2
Record name 4-Benzyloxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (60% in mineral oil, 1.2 g, 30 mmol) was added to an ice-cooled solution of (4-hydroxy-phenyl)-phenyl-methanone (5 g, 25.2 mmol) in DMF (25 mL). The resulting mixture was stirred for 20 minutes at room temperature (r.t.). Benzyl bromide (6.1 mL, 50 mmol) was added at 0° C. The reaction temperature was raised to r.t. after 1 h and thereafter stirred for additional 2 h. Water (20 mL) was added and the aqueous phase was extracted with dichloromethane (2×30 mL). The combined organic phase was concentrated and purified by flash chromatography (eluent: 100% dichloromethane). Yield: 7.0 g, 96% of 1. 1H NMR (400 MHz, CDCl3): δ 7.83 (d, J=8.4 Hz, 2H), 7.77 (d, J=7.2 Hz, 2H), 7.58-7.52 (m, 1H), 7.50-7.32 (m, 7H), 7.03 (d, J=8.4 Hz, 2H), 5.17 (s, 2H).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(60 g (0.3 mol) of 4-hydroxybenzophenone, 42 g of benzyl chloride, 45.6 g of potassium carbonate, 0.5 g of potassium iodide and 1 litre of dimethylformamide are introduced into a flask. Stirring is carried out at room temperature for 72 hours. The mixture is filtered and concentrated to dryness without exceeding 30° C. The residue is taken up in methylene chloride and washed with a 10% sodium carbonate solution and then with a saturated lithium chloride solution. The mixture is dried over sodium sulphate and concentrated to dryness. There are obtained 85 g of 4-benzyloxybenzophenone. Yield: 99%.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 4-Benzyloxybenzophenone?

A1: 4-Benzyloxybenzophenone can be synthesized in a two-step process. The first step involves reacting resorcinol with trichlorotoluene to produce 2,4-dihydroxybenzophenone. This reaction utilizes hexadecyl trimethyl ammonium bromide as a phase transfer catalyst. [] The second step involves reacting 2,4-dihydroxybenzophenone with benzyl chloride to yield the final product, 4-Benzyloxybenzophenone. []

Q2: How is the chemical structure of 4-Benzyloxybenzophenone and its intermediates confirmed?

A2: The chemical structures of both the intermediate compound, 2,4-dihydroxybenzophenone, and the final product, 4-Benzyloxybenzophenone, are verified through multiple analytical techniques. These include infrared spectroscopy (IR), elemental analysis, and proton nuclear magnetic resonance spectroscopy (¹H-NMR). []

Q3: What is the biological activity of a derivative of 4-Benzyloxybenzophenone?

A3: While the provided research doesn't directly investigate the biological activity of 4-Benzyloxybenzophenone, a related compound, 1-Benzyloxy-4-(1,2-diphenylbut-1-enyl)benzene, synthesized through the reductive condensation of 4-Benzyloxybenzophenone and propiophenone, was found to possess estrogenic activity. [, ] This suggests potential biological relevance for this class of compounds.

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